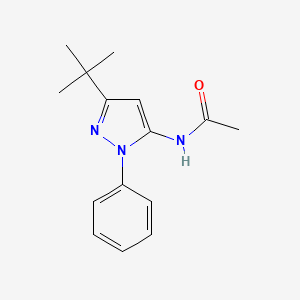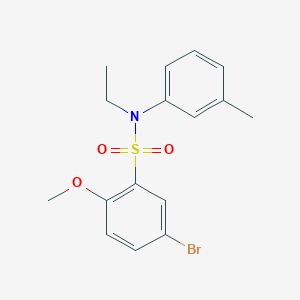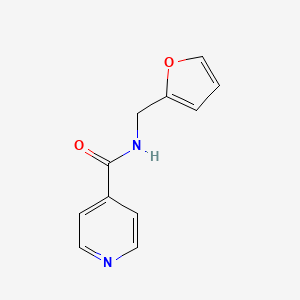
Piperidino 2-quinolyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidino 2-quinolyl ketone (PQK) is a chemical compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. PQK belongs to the class of small molecules known as quinoline derivatives, which have been shown to have a range of biological activities. In
作用机制
Piperidino 2-quinolyl ketone acts as a competitive antagonist of the nAChR, binding to the receptor site and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor and a reduction in the downstream physiological effects. The selectivity of Piperidino 2-quinolyl ketone for the nAChR makes it a useful research tool for studying the role of this receptor in different physiological processes.
Biochemical and Physiological Effects:
The inhibition of the nAChR by Piperidino 2-quinolyl ketone has been shown to have a range of biochemical and physiological effects. In animal studies, Piperidino 2-quinolyl ketone has been found to reduce the release of dopamine in the brain, which is involved in reward and motivation. This suggests that Piperidino 2-quinolyl ketone may have potential applications in the study of addiction and other reward-based behaviors. Piperidino 2-quinolyl ketone has also been found to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of Piperidino 2-quinolyl ketone as a research tool is its selectivity for the nAChR, which allows for the specific study of this receptor in different physiological processes. However, one limitation of Piperidino 2-quinolyl ketone is its potential toxicity, which can be a concern in animal studies. Additionally, Piperidino 2-quinolyl ketone has a relatively short half-life, which can limit its use in long-term studies.
未来方向
There are several potential directions for future research on Piperidino 2-quinolyl ketone. One area of interest is in the study of the role of the nAChR in addiction and other reward-based behaviors. Additionally, Piperidino 2-quinolyl ketone may have potential applications in the treatment of anxiety disorders, and further research is needed to explore this possibility. Finally, the development of more potent and selective inhibitors of the nAChR, based on the structure of Piperidino 2-quinolyl ketone, may have potential applications in the treatment of a range of neurological disorders.
合成方法
The synthesis of Piperidino 2-quinolyl ketone involves the reaction of 2-acetylquinoline with piperidine in the presence of a catalyst. This reaction results in the formation of Piperidino 2-quinolyl ketone as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
科学研究应用
Piperidino 2-quinolyl ketone has been shown to have a range of potential applications in scientific research. One area of interest is in the study of the nervous system, where Piperidino 2-quinolyl ketone has been found to act as a selective inhibitor of the nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. By selectively inhibiting this receptor, Piperidino 2-quinolyl ketone can be used to study the role of nAChR in these processes.
属性
IUPAC Name |
piperidin-1-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKVCTUJWVSFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(quinolin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)








![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
